molecular formula C13H11N3O2 B2943256 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-15-4

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2943256
CAS No.: 672925-15-4
M. Wt: 241.25
InChI Key: YZMPFISVUUPKLY-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with an oxazole ring, with a methyl group and a 3-methylphenoxy group attached to it.

Preparation Methods

The synthesis of 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of 3-methylphenol with a suitable halogenated pyrimidine derivative under basic conditions to form the intermediate. This intermediate can then undergo cyclization with an appropriate reagent to form the oxazole ring, resulting in the final compound .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other similar compounds in the oxazolo[5,4-d]pyrimidine class:

    3-Methyl-4-(3-chlorophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    3-Methyl-4-(3-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Contains a nitro group on the phenoxy ring, which can significantly alter its chemical and biological properties.

    3-Methyl-4-(3-methoxyphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Features a methoxy group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPFISVUUPKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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